molecular formula C12H10OS B3035871 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one CAS No. 338757-66-7

2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one

Cat. No.: B3035871
CAS No.: 338757-66-7
M. Wt: 202.27 g/mol
InChI Key: DJHAYTRLWMVMBB-UHFFFAOYSA-N
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Description

2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one is a heterocyclic compound that features a fused ring system incorporating both indene and thiopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one typically involves cyclization reactions. One common method involves the reaction of 2-alkylthioindoles with metallated intermediates such as magnesium or zinc reagents. The reaction proceeds via an intramolecular cyclization to form the thiopyran ring . The reaction conditions often include non-polar solvents and specific leaving groups to ensure high yield and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiopyran ring, potentially converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the indene or thiopyran rings to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indene or thiopyran rings.

Scientific Research Applications

2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with cellular proteins and subsequent changes in cellular signaling or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one is unique due to its fused ring system, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced material synthesis.

Properties

IUPAC Name

3,9-dihydro-2H-indeno[2,1-b]thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-10-5-6-14-11-7-8-3-1-2-4-9(8)12(10)11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHAYTRLWMVMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one
Reactant of Route 2
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one
Reactant of Route 3
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one
Reactant of Route 4
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one
Reactant of Route 5
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one
Reactant of Route 6
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